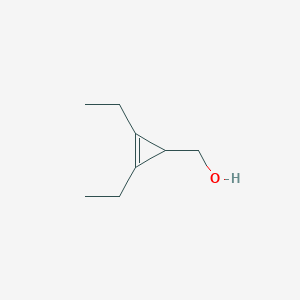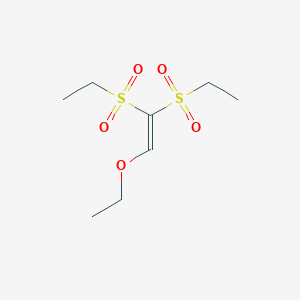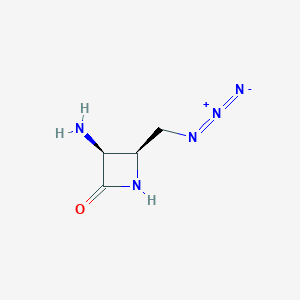
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor.
Formation of Azetidinone Ring: The azetidinone ring is formed through cyclization reactions, often involving nucleophilic substitution or addition reactions.
Introduction of Azido Group: The azido group is introduced via azidation reactions, typically using sodium azide or other azidating agents under controlled conditions.
Amino Group Introduction: The amino group is introduced through amination reactions, often using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azetidinone ring.
Reduction Products: Amino derivatives formed by reducing the azido group.
Substitution Products: Various substituted azetidinones depending on the substituent introduced.
科学研究应用
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes involved in bacterial cell wall synthesis, similar to other β-lactam antibiotics. The azido group can also participate in bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
(3S,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one: Another azetidinone derivative with different substituents.
(3S,4R)-4-Ethyl-3-[(triphenylmethyl)amino]azetidin-2-one: Similar structure with an ethyl and triphenylmethyl group.
Uniqueness
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one is unique due to its combination of an amino group and an azido group on the azetidinone ring
属性
CAS 编号 |
63332-58-1 |
|---|---|
分子式 |
C4H7N5O |
分子量 |
141.13 g/mol |
IUPAC 名称 |
(3S,4R)-3-amino-4-(azidomethyl)azetidin-2-one |
InChI |
InChI=1S/C4H7N5O/c5-3-2(1-7-9-6)8-4(3)10/h2-3H,1,5H2,(H,8,10)/t2-,3+/m1/s1 |
InChI 键 |
VEWLITSREXQETL-GBXIJSLDSA-N |
手性 SMILES |
C([C@@H]1[C@@H](C(=O)N1)N)N=[N+]=[N-] |
规范 SMILES |
C(C1C(C(=O)N1)N)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
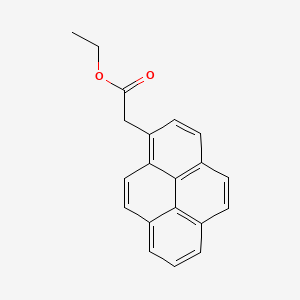
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
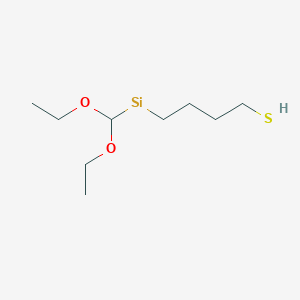
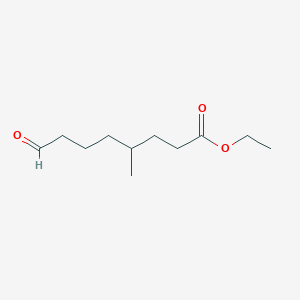
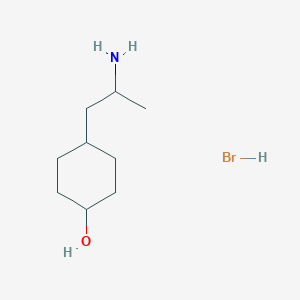


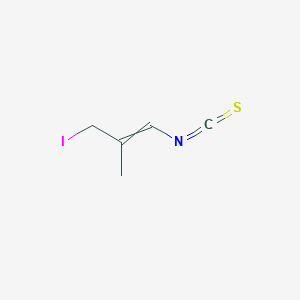
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)

